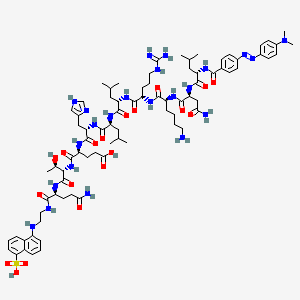
Dabcyl-LNKRLLHETQ-Edans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabcyl-LNKRLLHETQ-Edans is a fluorigenic peptide used in fluorescence resonance energy transfer (FRET) assays. This compound consists of a donor-acceptor pair, where Dabcyl acts as the quencher and Edans as the fluorophore. The peptide sequence LNKRLLHETQ is derived from the conserved Plasmodium Export Element (PEXEL) motif of Histidine-Rich Protein II (HRPII), making it particularly useful in studying the activity of Plasmepsin V, an enzyme involved in the export of proteins by the malaria parasite Plasmodium falciparum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-LNKRLLHETQ-Edans involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Dabcyl and Edans groups are introduced at the N-terminus and C-terminus of the peptide, respectively. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (N,N-Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Dabcyl-LNKRLLHETQ-Edans primarily undergoes fluorescence resonance energy transfer (FRET) reactions. The compound can also participate in hydrolysis reactions when exposed to specific proteases, such as Plasmepsin V .
Common Reagents and Conditions
FRET Reactions: These reactions occur under physiological conditions, typically in phosphate buffer at pH 7.5.
Hydrolysis Reactions: Enzymatic hydrolysis by Plasmepsin V requires the presence of the enzyme and appropriate buffer conditions to maintain enzyme activity.
Major Products Formed
The major product formed from the hydrolysis of this compound by Plasmepsin V is the cleaved peptide, which results in the separation of the Dabcyl and Edans groups, leading to a measurable increase in fluorescence .
Applications De Recherche Scientifique
Dabcyl-LNKRLLHETQ-Edans is widely used in scientific research due to its applications in FRET assays. These assays are crucial for:
Mécanisme D'action
The mechanism of action of Dabcyl-LNKRLLHETQ-Edans involves FRET, where energy transfer occurs from the excited donor (Edans) to the acceptor (Dabcyl) when they are in close proximity. This results in quenching of the fluorescence signal. Upon cleavage by Plasmepsin V, the donor and acceptor are separated, leading to an increase in fluorescence, which can be quantitatively measured .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS: Another FRET peptide used for studying protease activity.
Dabcyl-Gly-Phe-Gly-Gly-EDANS: Used in FRET assays for different proteases.
Uniqueness
Dabcyl-LNKRLLHETQ-Edans is unique due to its specific peptide sequence derived from the PEXEL motif, making it particularly suitable for studying Plasmepsin V activity in malaria research. The excellent spectral overlap between Dabcyl and Edans ensures efficient energy transfer, enhancing the sensitivity of FRET assays .
Propriétés
Formule moléculaire |
C81H119N23O19S |
|---|---|
Poids moléculaire |
1751.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-5-amino-1,5-dioxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N23O19S/c1-44(2)37-60(96-70(110)48-21-23-49(24-22-48)102-103-50-25-27-52(28-26-50)104(8)9)75(115)100-64(41-67(84)107)79(119)93-56(17-10-11-33-82)72(112)92-57(19-14-34-90-81(85)86)73(113)97-61(38-45(3)4)76(116)98-62(39-46(5)6)77(117)99-63(40-51-42-87-43-91-51)78(118)94-59(30-32-68(108)109)74(114)101-69(47(7)105)80(120)95-58(29-31-66(83)106)71(111)89-36-35-88-55-18-12-16-54-53(55)15-13-20-65(54)124(121,122)123/h12-13,15-16,18,20-28,42-47,56-64,69,88,105H,10-11,14,17,19,29-41,82H2,1-9H3,(H2,83,106)(H2,84,107)(H,87,91)(H,89,111)(H,92,112)(H,93,119)(H,94,118)(H,95,120)(H,96,110)(H,97,113)(H,98,116)(H,99,117)(H,100,115)(H,101,114)(H,108,109)(H4,85,86,90)(H,121,122,123)/t47-,56+,57+,58+,59+,60+,61+,62+,63+,64+,69+/m1/s1 |
Clé InChI |
JHAJNWICMOBYNQ-IRJDQAPQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















